5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide
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Overview
Description
5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by a thiophene ring substituted with an ethyl group at the 5-position and a carboxamide group at the 3-position, which is further linked to a 2-methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The ethyl group can be introduced at the 5-position of the thiophene ring through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles in the presence of Lewis acids
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-13-8-12(10-19-13)15(17)16-9-11-6-4-5-7-14(11)18-2/h4-8,10H,3,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRMWHOUSMDEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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